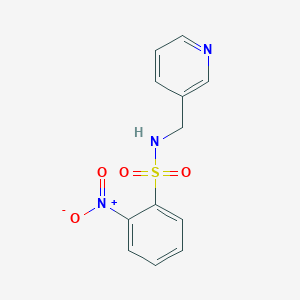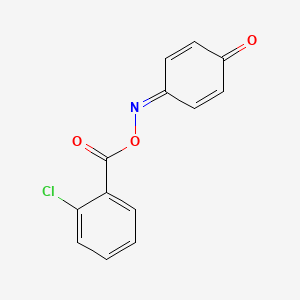![molecular formula C13H11ClN2O2S B5888693 N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide inhibits the activity of BTK, ITK, and TCR signaling pathways by binding to the ATP-binding site of these kinases. This binding prevents the transfer of phosphate groups to downstream signaling molecules, ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the production of pro-inflammatory cytokines. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, ITK, and TCR signaling pathways. However, its limitations include its low solubility and potential toxicity at higher concentrations.
Orientations Futures
There are several future directions for N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide research, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other cancer treatments. Additionally, further studies are needed to investigate the potential side effects and long-term safety of N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide.
Conclusion:
In conclusion, N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. Its inhibition of BTK, ITK, and TCR signaling pathways has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Future research is needed to further explore the potential of N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide in cancer treatment and to address its limitations and potential side effects.
Méthodes De Synthèse
The synthesis of N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide involves a multi-step process that includes the reaction of 2-chloro-4-nitroaniline with acetic anhydride to form N-acetyl-2-chloro-4-nitroaniline. This intermediate is then reacted with thiophene-2-carboxylic acid to produce N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide. The final product is purified through column chromatography to obtain a high yield and purity.
Applications De Recherche Scientifique
N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling pathways. These kinases play a crucial role in cell proliferation, differentiation, and survival. Inhibition of these pathways by N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
N-(4-acetamido-2-chlorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8(17)15-9-4-5-11(10(14)7-9)16-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNSRYRDTMDBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)
![N-[3-(acetylamino)phenyl]-2,4-difluorobenzamide](/img/structure/B5888639.png)

![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5888667.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5888672.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}propanohydrazide](/img/structure/B5888680.png)
![2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)


![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)

